
5-(Cyclopropylthio)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopropylthio)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a cyclopropylthio group at the 5-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C8H8O3S, and it has a molecular weight of 184.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylthio)furan-2-carboxylic acid typically involves the introduction of the cyclopropylthio group to a furan ring followed by carboxylation. One common method involves the reaction of 5-bromo-2-furancarboxylic acid with cyclopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopropylthio)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
5-(Cyclopropylthio)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block for various chemical processes
Mécanisme D'action
The mechanism of action of 5-(Cyclopropylthio)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropylthio group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group at the 2-position.
5-Methyl-2-furoic acid: A furan derivative with a methyl group at the 5-position and a carboxylic acid group at the 2-position.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at both the 2- and 5-positions.
Uniqueness
5-(Cyclopropylthio)furan-2-carboxylic acid is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8O3S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
5-cyclopropylsulfanylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-3-4-7(11-6)12-5-1-2-5/h3-5H,1-2H2,(H,9,10) |
Clé InChI |
AKTGANWJIFDLOS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1SC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


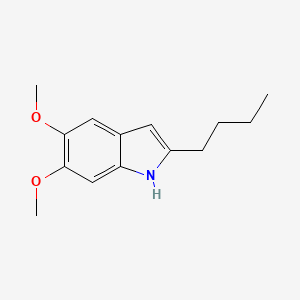
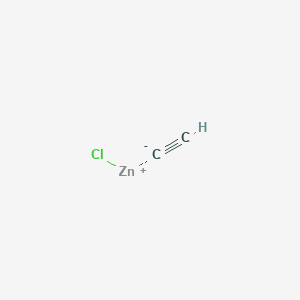

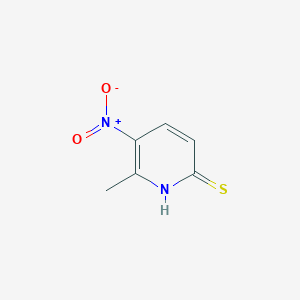

![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)
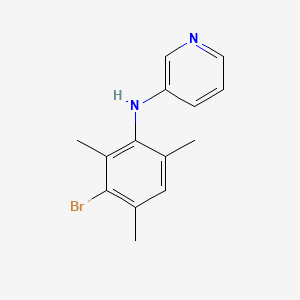
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)
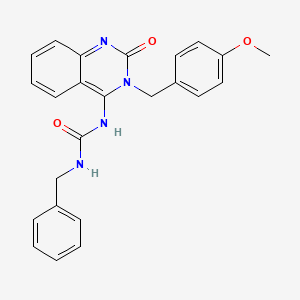

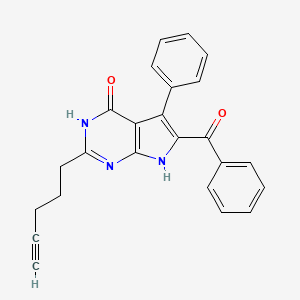
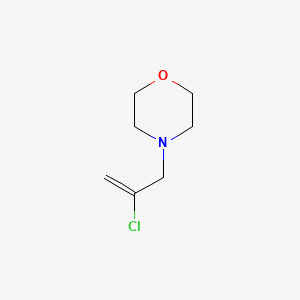
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)
